Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a bifunctional fluorinated alkylalkoxysilane widely utilized as a critical precursor for fluorosilicone fluids, elastomeric resins, and superhydrophobic surface treatments. Featuring a central silicon atom bonded to two hydrolyzable methoxy groups, one methyl group, and one 3,3,3-trifluoropropyl chain, this compound strikes a precise balance between reactivity and network flexibility. In industrial procurement, it is primarily valued for its ability to impart high water and oil repellency, chemical resistance, and low surface energy to substrates and silica networks without inducing the severe embrittlement characteristic of trifunctional crosslinkers [1].
Substituting Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane with non-fluorinated analogs like dimethoxydimethylsilane quantifiably reduces the oleophobicity and chemical resistance of the final coating or polymer. Conversely, replacing it with the closely related trifunctional analog, trimethoxy(3,3,3-trifluoropropyl)silane, alters the fundamental stoichiometry of the sol-gel or polymerization process. The trifunctional variant creates dense, highly crosslinked 3D networks that suffer from high internal stress and macroscopic brittleness, making them less suitable for flexible fluorosilicone fluids or elastomeric sealants. Furthermore, substituting with diethoxy analogs slows the hydrolysis kinetics, requiring process adjustments such as higher catalyst loading or longer curing times, which can disrupt established manufacturing workflows .
In the synthesis of silica aerogels via a two-step sol-gel process, post-gelation surface modification using Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane quantifiably alters the surface energy of the resulting material. When applied to a standard tetraethoxysilane (TEOS) baseline gel, the incorporation of this bifunctional fluorosilane (at 5-25 wt%) increases the static water contact angle from a highly hydrophilic state to a superhydrophobic regime. This modification ensures that the internal porous network remains protected from moisture-induced capillary collapse during ambient drying or operational exposure [1].
| Evidence Dimension | Static Water Contact Angle |
| Target Compound Data | Contact angle of 142.2° to 154.1° (at 5-25 wt% loading) |
| Comparator Or Baseline | Unmodified TEOS aerogel (contact angle 27.5°) |
| Quantified Difference | Up to 126.6° increase in static water contact angle |
| Conditions | Post-gelation silylation of TEOS-derived silica networks followed by supercritical CO2 drying |
Provides quantitative proof that this specific silane is highly effective for manufacturing moisture-resistant, high-performance thermal insulation aerogels.
The structural difference between dimethoxy and trimethoxy fluorosilanes dictates the mechanical properties of the cured resin. Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane possesses only two hydrolyzable methoxy groups, driving linear chain extension or limited crosslinking when co-polymerized. In contrast, trimethoxy(3,3,3-trifluoropropyl)silane acts as a strict crosslinking agent, forming rigid, high-modulus networks. For applications requiring elastomeric flexibility, such as aerospace sealants or flexible conformal coatings, the dimethoxy variant is the mandatory precursor to maintain a low elastic modulus and prevent stress-cracking under thermal cycling.
| Evidence Dimension | Polymer Network Topology |
| Target Compound Data | 2 hydrolyzable groups (bifunctional) yielding linear/elastomeric siloxane chains |
| Comparator Or Baseline | Trimethoxy(3,3,3-trifluoropropyl)silane with 3 hydrolyzable groups (trifunctional) |
| Quantified Difference | 33% reduction in reactive alkoxysilane sites, preventing rigid 3D network embrittlement |
| Conditions | Condensation polymerization for fluorosilicone fluid and resin manufacturing |
Prevents catastrophic material failure in flexible coatings by ensuring the correct stoichiometric balance of linear vs. crosslinked siloxane bonds.
When designing fluorinated mesoporous silica nanoparticles (MSNs) for 19F magnetic resonance imaging (MRI), the choice of fluorinated precursor impacts both grafting density and signal resolution. Using the small-molecule Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane allows for efficient covalent grafting onto the MSN surface with minimal steric hindrance. Compared to using polyfluorosiloxane macromolecules, this monomeric silane achieves a more uniform surface coverage and yields sharper 19F NMR signals, as the short trifluoropropyl chains maintain higher local mobility without the signal broadening associated with entangled polymeric chains [1].
| Evidence Dimension | 19F NMR/MRI Signal Resolution and Grafting Efficiency |
| Target Compound Data | Monomeric grafting yielding sharp, distinct 19F NMR peaks |
| Comparator Or Baseline | Poly(methyl-3,3,3-trifluoropropylsiloxane) yielding broad, overlapping peaks |
| Quantified Difference | Higher local fluorine mobility and reduced steric hindrance per grafted site |
| Conditions | Reflux grafting onto MCM-48 mesoporous silica nanoparticles in dry toluene at 110 °C |
Crucial for diagnostic imaging R&D, ensuring high signal-to-noise ratios and reproducible functionalization of silica-based nanoprobes.
Directly leveraging its ability to increase water contact angles above 140°, this compound is a highly effective post-gelation silylating agent for TEOS-based aerogels. It prevents structural collapse during ambient or supercritical drying and provides long-term hydrolytic stability for advanced thermal insulation materials used in aerospace and industrial piping [1].
Due to its bifunctional nature, this silane is a primary monomeric precursor for synthesizing linear or lightly crosslinked fluorosilicone polymers. It is specifically selected over trifunctional analogs when formulating chemical-resistant, low-temperature flexible sealants, O-rings, and conformal coatings for automotive and aerospace applications where preventing embrittlement is critical .
Utilizing its efficient grafting kinetics and the high mobility of its trifluoropropyl group, this compound is highly suited for functionalizing mesoporous silica nanoparticles. It provides the sharp, distinct 19F NMR signals required for high-resolution, background-free magnetic resonance imaging in biomedical diagnostics, outperforming polymeric fluorosilanes[2].
Applied as a surface modifier for glass, ceramics, and electronic displays, the compound forms a durable, low-surface-energy monolayer. Its rapid hydrolysis compared to ethoxy variants allows for efficient, low-temperature curing processes in the production of anti-fouling and anti-smudge coatings, streamlining industrial coating workflows .
Flammable;Irritant